Hexaaminnerhodium(iii)chloride

Description

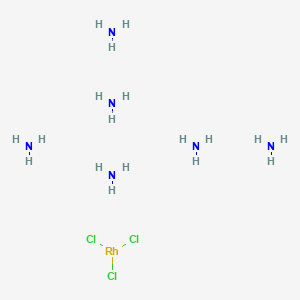

Hexaamminerhodium(III) chloride, with the chemical formula Cl₃H₁₈N₆Rh and molecular weight 311.45 g/mol, is a coordination compound comprising a rhodium(III) center surrounded by six ammonia ligands and three chloride counterions . It is typically a crystalline or powdered solid, classified under the hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Safety protocols recommend avoiding inhalation, using protective gloves/eyegear, and proper ventilation during handling .

Properties

Molecular Formula |

Cl3H18N6Rh |

|---|---|

Molecular Weight |

311.44 g/mol |

IUPAC Name |

azane;trichlororhodium |

InChI |

InChI=1S/3ClH.6H3N.Rh/h3*1H;6*1H3;/q;;;;;;;;;+3/p-3 |

InChI Key |

NQDMBGRFEALXCD-UHFFFAOYSA-K |

Canonical SMILES |

N.N.N.N.N.N.Cl[Rh](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexaamminerhodium(III) chloride can be synthesized by reacting rhodium(III) chloride with an excess of aqueous ammonia. The reaction typically involves heating the solution to achieve a pH of 7.5 to 8.0. The resulting solution is then contacted with an anion exchange resin in the OH form to obtain the desired compound .

Industrial Production Methods: Industrial production of hexaamminerhodium(III) chloride follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of anion exchange resins is common to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Hexaamminerhodium(III) chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state complexes.

Reduction: It can be reduced to lower oxidation state complexes.

Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or hydrazine.

Substitution: Ligand exchange reactions often involve other amines or phosphines as substituting ligands.

Major Products:

Oxidation: Higher oxidation state rhodium complexes.

Reduction: Lower oxidation state rhodium complexes.

Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Hexaamminerhodium(III) chloride has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other rhodium complexes and catalysts.

Biology: Investigated for its potential interactions with biomolecules and its effects on biological systems.

Medicine: Explored for its potential use in cancer treatment due to its ability to interact with DNA and proteins.

Industry: Utilized in various catalytic processes, including hydrogenation and oxidation reactions.

Mechanism of Action

The mechanism of action of hexaamminerhodium(III) chloride involves its ability to form coordination complexes with various ligands. In biological systems, it can interact with DNA and proteins, potentially leading to changes in their structure and function. The compound’s effects are mediated through its interactions with molecular targets and pathways involved in cellular processes .

Comparison with Similar Compounds

Hexaammineruthenium(III) Chloride

- Formula : H₁₈Cl₃N₆Ru

- Molecular Weight : 309.61 g/mol .

- Structure : Similar octahedral geometry with Ru(III) as the central metal ion and six ammonia ligands.

- Hazards : Shares identical hazard codes (H315, H319, H335) with the rhodium analog, indicating comparable toxicity profiles .

- Applications: Ruthenium ammine complexes are often employed in electrochemical studies and as precursors for nanomaterials .

Hexamminecobalt(III) Chloride

- Formula : [Co(NH₃)₆]Cl₃

- Molecular Weight : ~267.48 g/mol (calculated from atomic weights: Co = 58.93, NH₃ = 17 × 6, Cl = 35.45 × 3).

- Structure: Co(III) center with six ammonia ligands; known for its deep purple color and kinetic inertness .

- Synthesis : Produced via oxidation of Co(II) chloride with H₂O₂ in an ammonia buffer, catalyzed by charcoal .

- Applications : Used in educational demonstrations of ligand substitution and as a model complex in coordination chemistry .

Chromium(III) Chloride Hexahydrate

Samarium(III) Chloride Hexahydrate

- Formula : SmCl₃·6H₂O

- Molecular Weight : 364.70 g/mol .

- Structure : A lanthanide chloride with water ligands; distinct from transition metal ammine complexes.

- Hazards: Non-hazardous under standard conditions, unlike transition metal ammines .

- Applications : Employed in optical materials and as a dopant in phosphors .

Comparative Data Table

Key Findings and Differences

Structural Stability : Rhodium and ruthenium ammine complexes exhibit greater kinetic inertness compared to hydrated salts like CrCl₃·6H₂O, making them suitable for catalytic applications .

Toxicity : Ammonia-containing complexes (Rh, Ru, Co) share respiratory and dermal hazards, whereas hydrated salts (Cr, Sm) pose fewer inhalation risks .

Synthesis Complexity : Cobalt ammine synthesis requires oxidative steps (H₂O₂) and catalysts, while rhodium analogs may involve direct ammoniation of RhCl₃ .

Cost and Rarity : Rhodium’s scarcity and high cost limit its industrial use compared to cobalt or chromium compounds .

Biological Activity

Hexaamminerhodium(III) chloride, with the chemical formula , is a coordination compound of rhodium that has garnered attention for its diverse biological activities. This article delves into its biological properties, synthesis methods, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

Hexaamminerhodium(III) chloride consists of a central rhodium ion coordinated to six ammonia ligands. This structure imparts unique electronic and steric properties that facilitate its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | Approximately 292.7 g/mol |

| Solubility | Soluble in water |

| Color | Pale yellow |

Antitumor Activity

Research indicates that hexaamminerhodium(III) chloride exhibits significant antitumor properties. A study demonstrated its cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways.

- Case Study : In vitro experiments showed that treatment with resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM for different cell lines.

Antimicrobial Properties

Hexaamminerhodium(III) chloride has also been investigated for its antimicrobial activity. It displays effectiveness against both Gram-positive and Gram-negative bacteria.

- Research Findings : In a comparative study, was found to inhibit bacterial growth with minimum inhibitory concentrations (MICs) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Electrochemical Activity

The compound's electrochemical properties have been utilized in biosensor applications. Hexaamminerhodium(III) chloride acts as a redox mediator, facilitating electron transfer in enzymatic reactions.

- Application Example : In a study involving glucose oxidase, improved the sensitivity of glucose sensors by enhancing the electron transfer rate, demonstrating potential for use in diabetes monitoring devices.

Synthesis Methods

The synthesis of hexaamminerhodium(III) chloride typically involves the reaction of rhodium(III) chloride with ammonia under controlled conditions. The following methods are commonly employed:

-

Direct Reaction :

- Rhodium(III) chloride is dissolved in water.

- Ammonia is added dropwise until saturation.

- The solution is then evaporated to obtain .

-

Complexation Method :

- Rhodium(III) salts are reacted with excess ammonia in an aqueous solution.

- The resulting complex is purified through recrystallization.

Safety and Toxicity

While hexaamminerhodium(III) chloride shows promising biological activities, it is essential to consider its safety profile. The compound is classified as an irritant and should be handled with care to avoid skin and eye contact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.